Protirelin
Overview
Description
Thyrotropin-releasing hormone is a tripeptide hormone produced by neurons in the hypothalamus. It plays a crucial role in the regulation of the thyroid gland by stimulating the release of thyroid-stimulating hormone and prolactin from the anterior pituitary . Thyrotropin-releasing hormone has been used clinically for the treatment of spinocerebellar degeneration and disturbances of consciousness .
Preparation Methods
Thyrotropin-releasing hormone is synthesized within parvocellular neurons of the paraventricular nucleus of the hypothalamus. It is translated as a 242-amino acid precursor polypeptide that contains multiple copies of the sequence -Gln-His-Pro-Gly-, with both ends of the sequence flanked by Lys-Arg or Arg-Arg sequences . The preparation involves several enzymatic steps:
- A protease cleaves to the C-terminal side of the flanking Lys-Arg or Arg-Arg.
- A carboxypeptidase removes the Lys/Arg residues, leaving Gly as the C-terminal residue.
- The Gly is converted into an amide residue by peptidylglycine-alpha-amidating monooxygenase.
- Concurrently, the N-terminal Gln (glutamine) is converted into pyroglutamate (a cyclic residue) .
Chemical Reactions Analysis
Thyrotropin-releasing hormone undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hormone’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the hormone, affecting its interaction with receptors.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thyrotropin-releasing hormone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Industry: It is used in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
Thyrotropin-releasing hormone exerts its effects by binding to specific receptors on the surface of target cells. The primary receptor is the thyrotropin-releasing hormone receptor, a G protein-coupled receptor that activates the phosphoinositide-specific phospholipase C pathway . This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate to form inositol 1,4,5-trisphosphate and diacylglycerol, which in turn stimulate the release of intracellular calcium and activation of protein kinase C . These signaling pathways result in the release of thyroid-stimulating hormone and prolactin from the anterior pituitary .
Comparison with Similar Compounds
Thyrotropin-releasing hormone is unique among hypothalamic hormones due to its tripeptide structure and specific role in regulating the thyroid gland. Similar compounds include:
Gonadotropin-releasing hormone: Another hypothalamic hormone that regulates the release of gonadotropins from the anterior pituitary.
Corticotropin-releasing hormone: A hormone that stimulates the release of adrenocorticotropic hormone from the anterior pituitary.
Growth hormone-releasing hormone: A hormone that promotes the release of growth hormone from the anterior pituitary.
Thyrotropin-releasing hormone is distinct in its specific action on the thyroid-stimulating hormone and prolactin release, making it a critical component of the hypothalamic-pituitary-thyroid axis .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSAINXGIQZQOO-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53935-32-3 (1:1 tartrate), 56267-12-0 (tartrate monohydrate salt/solvate) | |
Record name | Protirelin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023533 | |
Record name | TSH-releasing hormone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Transferrin | |
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CAS No. |
24305-27-9, 117217-40-0, 11096-37-0 | |
Record name | TSH-releasing hormone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24305-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Protirelin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024305279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PR 546 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117217400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protirelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09421 | |
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Record name | Transferrin | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | TSH-releasing hormone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Protirelin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Transferrins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.186 | |
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Record name | PROTIRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5F15120W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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